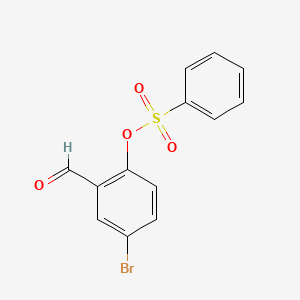

4-Bromo-2-formylphenyl benzenesulfonate

描述

Contextualization within the Class of Aryl Benzenesulfonates

Aryl benzenesulfonates, often referred to as aryl besylates, are a class of organic esters formed from the reaction of a phenol (B47542) with benzenesulfonyl chloride. These compounds have a significant role in organic chemistry as multipurpose synthetic intermediates. researchgate.net The sulfonate group's resistance to a wide range of reaction conditions makes it an effective protecting group for phenols. researchgate.net

Furthermore, aryl sulfonates are valuable alternatives to aryl halides in transition-metal-catalyzed cross-coupling reactions. researchgate.net The benzenesulfonate (B1194179) moiety is an excellent leaving group, and its bond to the aromatic carbon (C–O) can be activated by transition metal catalysts, such as nickel or palladium, to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. researchgate.net In nucleophilic substitution reactions, aryl benzenesulfonates can undergo bond scission at either the sulfur-oxygen (S–O) or carbon-oxygen (C–O) position, depending on the reactants and conditions, though one pathway often predominates. acs.org

Significance of Multifunctionalized Aromatic Systems in Contemporary Organic Chemistry

Multifunctionalized aromatic systems are compounds that possess several different reactive groups on a single aromatic ring. These structures are of paramount importance in modern organic chemistry because they serve as foundational platforms for synthesizing complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. nih.govnih.gov The strategic advantage of using such systems lies in the ability to perform sequential and site-selective chemical transformations. nih.gov

Overview of Synthetic Opportunities Afforded by Aldehyde and Halogen Functionalities

The synthetic potential of 4-Bromo-2-formylphenyl benzenesulfonate is greatly enhanced by the presence of the aldehyde and bromine functionalities, which offer distinct and complementary pathways for molecular elaboration.

The aldehyde (formyl) group is a classic electrophilic site for a wide array of chemical transformations, including nucleophilic additions, reductions to alcohols, and oxidations to carboxylic acids. More recently, the aldehyde C-H bond has been leveraged as a reactive handle in innovative cross-coupling reactions. princeton.edu Through the synergistic merger of different catalytic cycles, such as photoredox and nickel catalysis, the formyl C-H bond can be activated to couple with aryl or alkyl halides, providing a direct route to ketones. princeton.edunih.gov This modern approach expands the aldehyde's role beyond traditional carbonyl chemistry, positioning it as an unconventional electrophilic partner in C-C bond formation. nih.govrsc.org

The bromo functionality serves as a cornerstone for transition-metal-catalyzed cross-coupling reactions. ontosight.ai The carbon-bromine (C-Br) bond is highly susceptible to oxidative addition by low-valent transition metal catalysts like palladium(0) or nickel(0). researchgate.net This elementary step initiates numerous named reactions, including the Suzuki-Miyaura, Negishi, and Stille couplings, which are powerful methods for constructing C-C bonds. nih.gov The reactivity of carbon-halogen bonds in these processes generally follows the trend C-I > C-Br > C-Cl, making the bromo group a reliable and widely used handle for such transformations. nih.gov

The presence of these distinct reactive sites—the benzenesulfonate, the aldehyde, and the bromine—allows for a high degree of synthetic flexibility. A chemist can choose specific reagents and catalysts to target one functional group while leaving the others intact for subsequent reactions, making this compound a highly valuable and adaptable intermediate in multistep synthesis. youtube.comlibretexts.org

| Functional Group | Potential Synthetic Transformations |

| Aldehyde (-CHO) | Nucleophilic Addition, Reduction, Oxidation, Wittig Reaction, Reductive Amination, C-H Activation/Cross-Coupling princeton.edunih.gov |

| Bromo (-Br) | Suzuki Coupling, Stille Coupling, Heck Reaction, Sonogashira Coupling, Negishi Coupling, Buchwald-Hartwig Amination nih.govnih.gov |

| Benzenesulfonate (-OSO₂Ph) | Protecting Group for Phenol, Nucleophilic Aromatic Substitution, Cross-Coupling Partner (C-O activation) researchgate.netacs.org |

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-2-formylphenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO4S/c14-11-6-7-13(10(8-11)9-15)18-19(16,17)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWNNLSPBCYVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Formylphenyl Benzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a precise map of the atomic connectivity can be established.

The ¹H NMR spectrum of 4-bromo-2-formylphenyl benzenesulfonate (B1194179) is expected to exhibit distinct signals corresponding to the protons on both aromatic rings and the aldehyde functional group.

The most downfield signal is anticipated to be that of the formyl proton (-CHO) , appearing as a singlet in the range of δ 9.9 - 10.1 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The protons on the benzenesulfonate ring are expected to appear as a complex multiplet between δ 7.5 and 8.0 ppm . Typically, this would resolve into signals for the ortho, meta, and para protons relative to the sulfonate group.

The three protons on the 4-bromo-2-formylphenyl ring would present a characteristic splitting pattern in the aromatic region. The proton ortho to both the formyl and bromo groups would likely appear as a doublet, while the other two protons would show doublet of doublets or multiplet patterns due to differing coupling constants. These signals are expected between δ 7.2 and 8.2 ppm .

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Formyl H | 9.9 - 10.1 | Singlet |

| Aromatic Hs (Benzenesulfonate) | 7.5 - 8.0 | Multiplet |

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each unique carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the region of δ 188 - 192 ppm .

The aromatic carbons will resonate in the typical range of δ 120 - 155 ppm . The carbon atom attached to the bromine (C-Br ) is expected to be in the lower end of this range (around 120-125 ppm), while the carbon atom bonded to the sulfonate ester oxygen (C-O ) will be further downfield (around 150-155 ppm). The carbons of the benzenesulfonate ring will also appear within this region.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Formyl) | 188 - 192 |

| Aromatic C-O | 150 - 155 |

| Aromatic C-H & C-S | 125 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. For 4-bromo-2-formylphenyl benzenesulfonate (C₁₃H₉BrO₄S), the calculated molecular weight is 341.18 g/mol .

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edudocbrown.info Therefore, peaks at m/z 341 and m/z 343 would confirm the molecular formula.

Common fragmentation pathways would likely involve the cleavage of the ester bond. This could lead to the formation of fragments corresponding to the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the 4-bromo-2-formylphenoxyl radical, or a fragment corresponding to the 4-bromo-2-formylphenyl cation at m/z 199/201 .

Expected Mass Spectrometry Data:

| m/z Value | Assignment |

|---|---|

| 341 / 343 | [M]⁺ Molecular Ion |

| 199 / 201 | [Br(CHO)C₆H₃]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show several key absorption bands. A strong, sharp peak around 1700-1715 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde.

The sulfonate group will exhibit two strong characteristic stretching vibrations: the asymmetric S=O stretch around 1360-1380 cm⁻¹ and the symmetric S=O stretch around 1170-1190 cm⁻¹ .

The C-O-S ester linkage will also show characteristic stretches in the fingerprint region, typically around 1000-1100 cm⁻¹. Aromatic C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹. The C-Br stretch is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3030 - 3100 | Aromatic C-H | Stretching |

| 1700 - 1715 | Aldehyde C=O | Stretching |

| 1450 - 1600 | Aromatic C=C | Stretching |

| 1360 - 1380 | Sulfonate S=O | Asymmetric Stretching |

| 1170 - 1190 | Sulfonate S=O | Symmetric Stretching |

| 1000 - 1100 | C-O-S | Stretching |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

While spectroscopic methods provide conclusive evidence for the molecular structure, single-crystal X-ray diffraction offers the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state.

As of this writing, the specific crystal structure for this compound has not been reported in the surveyed literature. However, analysis of a closely related compound, 4-bromo-2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate , provides insight into the potential solid-state characteristics. researchgate.net For this similar molecule, the crystal structure was determined to be in the triclinic system with the P-1 space group . researchgate.net

The unit cell parameters for this analog were reported as:

a = 7.752 (3) Å

b = 9.025 (4) Å

c = 11.638 (5) Å

α = 71.559 (7)°

β = 87.746 (7)°

γ = 79.326 (7)°

Volume (V) = 758.9 (6) ų

Molecules per unit cell (Z) = 2 researchgate.net

It is plausible that this compound would crystallize in a similar centrosymmetric space group, with intermolecular interactions such as C-H···O and π-π stacking likely influencing the crystal packing. However, definitive parameters can only be established through experimental X-ray diffraction analysis of a suitable single crystal of the title compound.

Chromatographic Purity Assessment (HPLC, LC-MS, UPLC)

The purity of this compound is a critical parameter for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to assess the purity of such compounds.

These methods separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The choice of chromatographic conditions, including the stationary phase (the column), the mobile phase (the solvent or solvent mixture), and the detector, is crucial for achieving a successful separation.

For a compound like this compound, a reversed-phase HPLC or UPLC method would likely be employed. This would typically involve a C18-functionalized silica (B1680970) column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape.

Detection could be achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. For more detailed analysis and identification of impurities, LC-MS would be the method of choice. Mass spectrometry provides the mass-to-charge ratio of the eluting compounds, allowing for their identification.

The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 2: Typical Parameters for Chromatographic Purity Assessment (Illustrative)

| Parameter | HPLC | LC-MS | UPLC |

|---|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV and Mass Spectrometry (ESI+) | UV and Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL | 2 µL | 1 µL |

| Column Temp. | 25 °C | 30 °C | 40 °C |

This table provides typical, illustrative parameters and does not represent a validated method for this compound.

Reactivity and Chemical Transformations of 4 Bromo 2 Formylphenyl Benzenesulfonate

Reactions at the Formyl Group (–CHO)

The aldehyde functionality is a key site for nucleophilic addition and redox reactions, providing a gateway to a variety of derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Aromatic aldehydes readily undergo condensation reactions with nitrogen nucleophiles such as hydrazine (B178648) hydrate and thiosemicarbazide to form the corresponding hydrazones and thiosemicarbazones. These reactions typically proceed by the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of 4-Bromo-2-formylphenyl benzenesulfonate (B1194179) with hydrazine hydrate is expected to yield the corresponding hydrazone. This transformation is typically carried out in a protic solvent like ethanol, often with acid catalysis to facilitate the dehydration step. nih.govnih.govresearchgate.netdergipark.org.trresearchgate.net

Similarly, condensation with thiosemicarbazide would produce the respective thiosemicarbazone. These reactions are of significant interest as thiosemicarbazone derivatives are known to exhibit a range of biological activities. nih.govnih.govresearchgate.netresearchgate.net The general conditions for this reaction involve refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent. nih.govnih.gov

Table 1: Condensation Reactions with Nitrogen Nucleophiles

| Nucleophile | Expected Product | Typical Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate | 4-Bromo-2-(hydrazonomethyl)phenyl benzenesulfonate | Ethanol, reflux |

The reaction of 4-Bromo-2-formylphenyl benzenesulfonate with primary amines leads to the formation of Schiff bases or imines. This condensation reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (azomethine group). nih.govresearchgate.net The reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

A variety of primary amines, both aliphatic and aromatic, can be employed to generate a diverse library of imine derivatives. The electronic and steric properties of the amine influence the reaction rate and the stability of the resulting Schiff base. For instance, reaction with anilines in a solvent like ethanol, often with a catalytic amount of acid, would yield the corresponding N-aryl imines. nih.govresearchgate.net

Table 2: Formation of Schiff Bases and Imines

| Amine | Expected Product | Typical Reaction Conditions |

|---|---|---|

| Aniline | 4-Bromo-2-((phenylimino)methyl)phenyl benzenesulfonate | Ethanol, reflux, acid catalyst |

Oxidation and Reduction Pathways of the Aldehyde Functionality

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Standard oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. The resulting 5-bromo-2-(benzenesulfonyloxy)benzoic acid would be a valuable building block for further synthetic manipulations.

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, (5-bromo-2-(benzenesulfonyloxy)phenyl)methanol. This can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes in the presence of other reducible functional groups. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid potential side reactions with the sulfonate ester.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the bromine substituent in this compound makes it an excellent substrate for these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov The reaction of this compound with an arylboronic acid would lead to the formation of a biaryl compound. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases, like sodium carbonate or potassium phosphate, are commonly used. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. rsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.govorganic-chemistry.org Reacting this compound with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base (e.g., triethylamine) would result in the formation of a substituted alkene. nih.govresearchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgpitt.eduresearchgate.netorganic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl group at the 4-position of the aromatic ring of this compound. Typical conditions involve a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 3: Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product | Typical Catalyst System |

|---|---|---|---|

| Suzuki | Phenylboronic acid | 2-Formyl-[1,1'-biphenyl]-4-yl benzenesulfonate | Pd(PPh₃)₄, Na₂CO₃ |

| Heck | Styrene | 2-Formyl-4-styrylphenyl benzenesulfonate | Pd(OAc)₂, PPh₃, Et₃N |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For such a reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In the case of this compound, the aryl ring is substituted with two electron-withdrawing groups: the formyl group (-CHO) ortho to the bromine atom and the benzenesulfonate group (-OSO₂Ph) para to the bromine atom. Both of these groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic attack. The strong inductive and resonance effects of the formyl and sulfonate moieties help to stabilize the negative charge that develops in the intermediate Meisenheimer complex, which is characteristic of the SNAr mechanism.

Consequently, the bromine atom in this compound is susceptible to displacement by strong nucleophiles. The reactivity of a closely related compound, 2-(4-Bromo-2-formylphenoxy)acetic acid, which also contains the 4-bromo-2-formylphenyl core, is known to facilitate SNAr reactions. smolecule.com Given that the benzenesulfonate group is more strongly electron-withdrawing than the phenoxyacetic acid substituent, this compound is expected to be even more reactive towards nucleophiles such as alkoxides, thiolates, and amines under suitable reaction conditions.

Metal-mediated Transformations of the Aryl Bromide

The carbon-bromine bond in this compound is a prime site for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The aryl bromide can readily participate in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. It is widely used for the synthesis of biaryl compounds. This compound is an excellent candidate for this reaction, allowing for the introduction of a wide range of aryl or vinyl substituents at the 4-position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This provides a direct method for the vinylation of the aromatic ring, leading to the synthesis of stilbene-like structures while preserving the formyl and sulfonate ester functionalities.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org For aryl bromides, the reaction may require heating, but modern catalytic systems can often facilitate the coupling at room temperature, sometimes even in aqueous media without a copper co-catalyst. organic-chemistry.orgucsb.eduresearchgate.net

The table below summarizes illustrative conditions for these metal-mediated transformations, based on general procedures for substituted aryl bromides.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ with P(o-tol)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 100-140 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 25-80 |

Note: This table presents typical, illustrative conditions for cross-coupling reactions on aryl bromides. Specific conditions for this compound would require experimental optimization.

Reactions at the Sulfonate Ester Moiety

The benzenesulfonate group in this compound serves primarily as a protecting group for the phenolic hydroxyl. Its reactivity is centered on the electrophilic sulfur atom, making it susceptible to nucleophilic attack, which leads to the cleavage of the sulfur-oxygen bond.

Hydrolysis and Transesterification Studies

Hydrolysis: Aryl sulfonate esters can be hydrolyzed to the corresponding phenol (B47542) and sulfonic acid under basic conditions. The alkaline hydrolysis of phenyl toluene-p-sulfonate has been shown to proceed via a bimolecular attack of a hydroxide ion on the sulfur atom, resulting in the fission of the sulfur-oxygen bond. researchgate.net This S-O bond cleavage is a general feature of sulfonate ester hydrolysis. Therefore, treatment of this compound with a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent system at elevated temperatures would be expected to yield 4-bromo-2-formylphenol. Studies on isoniazid-hydrazone analogues linked to sulfonate esters have also investigated the stability of the sulfonate ester linkage, noting that hydrolysis can occur in aqueous media, regenerating the precursor phenol. nih.gov

Transesterification: The conversion of one ester to another, known as transesterification, can also occur with sulfonate esters. This reaction can be catalyzed by either acid or base. For instance, reacting this compound with an alcohol (e.g., methanol or ethanol) in the presence of a suitable catalyst could lead to the formation of a different sulfonate ester, although this is less common than the transesterification of carboxylate esters. masterorganicchemistry.com Studies profiling the stability of various sulfonate esters have shown that transesterification can occur rapidly under certain conditions, such as the conversion to a methyl ester in the presence of methanol. nih.gov

Cleavage Strategies for Phenolic or Sulfonic Acid Derivatives

The removal (cleavage) of the benzenesulfonate group is a key transformation for deprotecting the phenol. Several methods are available for this purpose, ranging from harsh basic conditions to milder, more specialized protocols.

A practical and efficient method for the deprotection of robust phenyl benzenesulfonates involves the use of pulverized potassium hydroxide (KOH) with tert-butanol (t-BuOH) in a high-boiling solvent like toluene at elevated temperatures. researchgate.net This method has been shown to be effective for cleaving durable sulfonyl protections, allowing for the synthesis of polyphenolic compounds. researchgate.net

Alternatively, photochemical methods offer a milder approach. Recent research has demonstrated that aryl sulfonate esters can undergo a visible light-induced cleavage of the S–O bond, which generates sulfonyl radical intermediates. nih.gov While this reactivity is often harnessed for subsequent sulfonylation reactions, it represents a non-traditional and mild strategy for initiating the cleavage of the sulfonate group under specific photoredox conditions. nih.gov

The table below outlines representative strategies for the cleavage of the benzenesulfonate ester.

| Reagent/Condition | Product | Mechanism/Notes |

| Pulverized KOH, t-BuOH, Toluene, 100°C | 4-Bromo-2-formylphenol | Nucleophilic attack by alkoxide on the sulfur atom, leading to S-O bond cleavage. researchgate.net |

| Visible Light (e.g., 427 nm), Photoredox Catalyst | 4-Bromo-2-formylphenol | Light-induced S-O bond cleavage via a putative sulfonyl radical intermediate. nih.gov |

| Strong aqueous base (e.g., NaOH aq.), Heat | 4-Bromo-2-formylphenol | Standard alkaline hydrolysis. researchgate.net |

Strategic Applications in Complex Organic Molecule Synthesis

Building Block for Heterocyclic Scaffolds

The unique arrangement of reactive sites on 4-Bromo-2-formylphenyl benzenesulfonate (B1194179) makes it a valuable starting material for the synthesis of various heterocyclic frameworks. The aldehyde group can readily participate in cyclocondensation reactions, which are fundamental to the formation of many ring systems.

The aldehyde functionality is a cornerstone for building these three important classes of five-membered heterocycles.

Thiazolidinones: 4-Thiazolidinone (B1220212) derivatives are frequently synthesized through the reaction of an aldehyde, an amine, and a mercapto-carboxylic acid, such as thioglycolic acid. nuph.edu.ua The formyl group of 4-Bromo-2-formylphenyl benzenesulfonate can react in this manner to produce thiazolidinone scaffolds bearing the substituted phenyl moiety. Research has demonstrated the synthesis of 5-ylidene derivatives of thiazolidinones via the Knoevenagel condensation of various aldehydes with 4-thiazolidinone precursors. nuph.edu.uabiointerfaceresearch.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. While not a direct reaction of an aldehyde, the formyl group of the title compound can be readily converted into a component for thiazole synthesis. For instance, it can be used to prepare α,β-unsaturated ketones which are precursors to the required α-haloketones. Modern methods also allow for the synthesis of thiazoles from aldehydes through multi-step, one-pot procedures. sci-hub.se A formal [4+1] cycloaddition of sodium hydrosulfide (B80085) (NaSH) to bromoisocyanoalkenes represents a versatile strategy for creating substituted thiazoles. nih.gov

Pyrazoles: The synthesis of pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trmdpi.comchim.it The aldehyde group in this compound can be utilized to construct the necessary 1,3-dicarbonyl synthon through reactions like Claisen-Schmidt condensation to form a chalcone, which can then be reacted with hydrazine to yield the pyrazole (B372694) ring. researchgate.net Various protocols, including solvent-free methods, have been developed for the efficient synthesis of brominated pyrazole derivatives. jmcs.org.mx

Table 1: Examples of Synthesized Thiazolidinone and Pyrazole Derivatives This table is illustrative of the types of scaffolds discussed and not directly synthesized from the title compound based on available literature.

| Heterocycle Class | Example Compound | Synthetic Precursors | Reference |

|---|---|---|---|

| Thiazolidinone | 5-(4-Bromo-benzylidene)-4-phenylimino-thiazolidin-2-one | 4-Bromobenzaldehyde, 4-Pphenylimino-thiazolidin-2-one | biointerfaceresearch.com |

| Thiazolidinone | 2-((4-(Methylsulfonyl)benzylidene)hydrazono)-3-phenylthiazolidin-4-one | 4-(Methylsulfonyl)benzaldehyde, (2-hydrazono-3-phenylthiazolidin-4-one) | nih.gov |

| Pyrazole | 4-bromo-3,5-dimethyl-N-arylpyrazole | Acetylacetone, Arylhydrazine, N-bromosaccharin | jmcs.org.mx |

| Pyrazole | 5-aryl-3-trifluoromethyl pyrazole | N′-benzylidene tolylsulfonohydrazides, ethyl 4,4,4-trifluoro-3-oxobutanoate | mdpi.com |

Pyridinones: The synthesis of pyridinone rings can be achieved through various routes, often involving the condensation of β-dicarbonyl compounds with enamines or other nitrogen sources. The aldehyde in this compound can be a starting point for creating precursors for such syntheses.

Chromenes: Chromene scaffolds are widely present in natural products. Their synthesis often begins with salicylaldehyde (B1680747) derivatives. researchgate.net The title compound, being a protected derivative of 4-bromosalicylaldehyde, is a suitable precursor. A common method is the reaction of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl acetoacetate, in the presence of a base. researchgate.net This leads to the formation of the pyran ring fused to the benzene (B151609) ring. The benzenesulfonate group could potentially be hydrolyzed in a subsequent step to yield a phenolic hydroxyl group if desired, or it could be replaced via nucleophilic substitution.

Benzimidazo[1,2-α]pyrimidines: This fused heterocyclic system is often constructed by reacting 2-aminobenzimidazole (B67599) with β-dicarbonyl compounds, α,β-unsaturated ketones, or α,β-unsaturated aldehydes. nih.govnih.gov The aldehyde group of this compound can be used to generate these reactive partners. For example, a Claisen-Schmidt condensation with a ketone would yield an α,β-unsaturated ketone, which could then be cyclized with 2-aminobenzimidazole. nih.gov

Thiazolo[3,2-α]pyrimidines: The synthesis of this scaffold typically involves the reaction of a 3,4-dihydropyrimidine-2(1H)-thione with an α-halocarbonyl compound or a related electrophile. nih.govresearchgate.net For example, intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid is a reported method. nih.gov While the link is less direct, the aldehyde of the title compound could be elaborated into a suitable electrophilic partner for the cyclization reaction.

The synthesis of 3,4-dihydro dergipark.org.trnih.govnih.govtriazino[1,2-a]benzimidazoles can be achieved through the reaction of 2-guanidinobenzimidazole (B109242) with various aldehydes. nih.gov The guanidine (B92328) group exhibits high reactivity towards aldehydes, leading to the formation of a Schiff base-like intermediate which then undergoes cyclization. The aldehyde functionality of this compound is directly applicable in this reaction, allowing for the straightforward incorporation of the substituted phenyl ring into the final triazinobenzimidazole structure. nih.gov

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. Aldehydes are classic substrates for a wide range of MCRs. The formyl group in this compound allows it to serve as the aldehyde component in well-known MCRs such as the Biginelli, Ugi, or Hantzsch dihydropyridine (B1217469) synthesis, leading to the rapid assembly of complex, drug-like molecules. This approach enables the creation of large libraries of compounds with high structural diversity starting from a single, functionalized building block.

Precursor for Functionalized Aromatic Systems with Diverse Substituents

Beyond its role in forming heterocyclic rings, this compound is an excellent precursor for creating highly substituted aromatic systems. The two distinct electrophilic sites—the bromine atom and the benzenesulfonate group—allow for sequential and selective functionalization.

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents at the C-4 position through reactions such as:

Suzuki Coupling: with boronic acids to form biaryl systems.

Sonogashira Coupling: with terminal alkynes to introduce alkynyl groups.

Heck Coupling: with alkenes.

Buchwald-Hartwig Amination: with amines to form C-N bonds.

Nucleophilic Aromatic Substitution: The benzenesulfonate group is a good leaving group and can be displaced by strong nucleophiles under certain conditions, allowing for the introduction of substituents at the C-1 position. This dual reactivity, combined with the aldehyde as a point for further derivatization, makes this compound a powerful tool for generating polysubstituted aromatic compounds that would be difficult to access through other means.

Integration into Cascade and Tandem Reactions for Efficient Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no published research articles, patents, or scholarly works detailing the specific integration of This compound into cascade or tandem reactions for the synthesis of complex organic molecules.

Cascade and tandem reactions represent a highly efficient strategy in organic synthesis, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach significantly reduces reaction time, solvent usage, and purification steps, aligning with the principles of green chemistry. The efficiency of these reactions often relies on substrates that possess multiple, strategically placed functional groups capable of participating in sequential transformations.

The structure of This compound features three key functional moieties: an aldehyde (formyl group), a bromo substituent, and a benzenesulfonate leaving group. In principle, this combination of functional groups presents significant potential for its application as a versatile building block in the design of cascade or tandem reaction sequences.

The aldehyde group is a classic electrophilic center, readily participating in reactions such as Wittig olefination, aldol (B89426) condensations, imine formation, and various multicomponent reactions (e.g., Ugi, Passerini, or Hantzsch reactions).

The bromo substituent on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

The benzenesulfonate group is an excellent leaving group, often utilized in nucleophilic aromatic substitution (SNAr) reactions or in transition-metal-catalyzed processes that involve oxidative addition.

A hypothetical cascade reaction could, for instance, involve an initial palladium-catalyzed cross-coupling at the C-Br bond, followed by an intramolecular reaction involving the formyl group, or a sequence initiated by nucleophilic attack at the formyl group, which then sets up a subsequent cyclization via displacement of the benzenesulfonate group.

However, despite this theoretical potential, the scientific community has not yet reported specific examples of such applications for This compound . The absence of data prevents the creation of detailed research findings or data tables as requested. Further research into the reactivity and synthetic applications of this compound is required to explore and establish its role in the context of cascade and tandem synthesis.

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Key Transformations Involving 4-Bromo-2-formylphenyl Benzenesulfonate (B1194179)

While specific kinetic data for the transformations of 4-bromo-2-formylphenyl benzenesulfonate are not extensively available in the public domain, valuable insights can be drawn from studies on analogous palladium-catalyzed carbonylation reactions of aryl halides and sulfonates.

Kinetic analyses of palladium-catalyzed formylation of aryl bromides have suggested that the turnover-limiting step can be dependent on the electronic properties of the substrate. nih.gov For some systems, the oxidative addition of the aryl bromide to the palladium(0) complex is considered the rate-determining step. nih.govresearchgate.net This initial step involves the cleavage of the carbon-bromine bond and the formation of an arylpalladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom bearing the leaving group.

A hypothetical kinetic study on the palladium-catalyzed carbonylation of this compound could involve monitoring the reaction progress under varying concentrations of the substrate, catalyst, ligand, and carbon monoxide pressure. Such a study would aim to determine the reaction order with respect to each component, providing crucial information about the species involved in the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Palladium-Catalyzed Carbonylation of this compound

| Experiment | [Substrate] (M) | [Pd Catalyst] (mol%) | [Ligand] (mol%) | CO Pressure (atm) | Initial Rate (M/s) |

| 1 | 0.1 | 1 | 2 | 1 | Rate1 |

| 2 | 0.2 | 1 | 2 | 1 | 2 x Rate1 |

| 3 | 0.1 | 2 | 4 | 1 | 2 x Rate1 |

| 4 | 0.1 | 1 | 2 | 2 | Rate1 |

This table represents a hypothetical outcome to illustrate how kinetic data could elucidate the reaction mechanism. Actual experimental data is required for a definitive analysis.

The data in this hypothetical table would suggest that the reaction is first order in both the substrate and the catalyst, and zero order in carbon monoxide pressure under these conditions. This would support a scenario where the oxidative addition of this compound to the palladium(0) complex is the rate-limiting step.

Identification of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are paramount for a thorough mechanistic understanding. While specific studies on this compound are scarce, computational and spectroscopic techniques have been instrumental in identifying such species in related systems.

Reaction Intermediates: In palladium-catalyzed carbonylation, key intermediates include:

Palladium(0)-Ligand Complex: The active catalytic species that initiates the cycle.

Arylpalladium(II) Complex: Formed after the oxidative addition of the aryl sulfonate to the Pd(0) complex. For this compound, this would be a (4-bromo-2-formylphenyl)palladium(II) benzenesulfonate complex.

Acylpalladium(II) Complex: Generated upon the migratory insertion of carbon monoxide into the arylpalladium bond.

Palladium(0) Complex: Regenerated after reductive elimination of the product.

In situ spectroscopic techniques such as ReactIR could potentially be employed to monitor the formation and consumption of these intermediates during the reaction of this compound. nih.gov

Transition States: Transition states are high-energy, transient species that cannot be isolated but can be studied computationally. Density Functional Theory (DFT) calculations have been widely used to model the transition states in palladium-catalyzed reactions. researchgate.netmdpi.comresearchgate.net For the oxidative addition of aryl halides to a Pd(0) complex, a concerted, three-centered transition state is often proposed. researchgate.net In the case of this compound, the transition state for oxidative addition would involve the simultaneous interaction of the palladium center with the carbon and the oxygen of the sulfonate group.

Elucidation of Catalytic Cycles and Role of Catalysts (e.g., Palladium-catalyzed carbonylation)

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl sulfonates, which can be applied to this compound, involves a catalytic cycle comprising several key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl sulfonate to a low-valent palladium(0) complex. This step involves the cleavage of the aryl-oxygen bond and results in the formation of a square planar arylpalladium(II) complex. The efficiency of this step can be influenced by the nature of the ligand on the palladium catalyst and the electronic properties of the aryl sulfonate. organic-chemistry.org

Carbon Monoxide Insertion: A molecule of carbon monoxide then coordinates to the arylpalladium(II) complex and subsequently inserts into the palladium-carbon bond. This migratory insertion step forms an acylpalladium(II) complex.

Nucleophilic Attack: The acylpalladium(II) complex then reacts with a nucleophile (e.g., an alcohol or an amine). This can occur through a reductive elimination pathway, where the nucleophile first coordinates to the palladium center.

Reductive Elimination: The final step is the reductive elimination of the carbonyl-containing product from the palladium center, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.org

The choice of catalyst and ligands is crucial for the success of the carbonylation reaction. Ligands such as bulky, electron-rich phosphines can facilitate the oxidative addition step and stabilize the palladium intermediates. organic-chemistry.org

Computational Chemistry and Theoretical Characterization

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

No studies detailing the use of QTAIM to analyze the bond critical points, electron density distribution, or the nature of covalent and non-covalent bonds within 4-Bromo-2-formylphenyl benzenesulfonate (B1194179) were found.

Reduced Density Gradient (RDG) for Visualization of Weak Interactions

There are no available RDG analyses that would provide visualization or characterization of weak intramolecular or intermolecular interactions, such as van der Waals forces, hydrogen bonds, or steric clashes, for 4-Bromo-2-formylphenyl benzenesulfonate.

Supramolecular Assemblies and Crystal Engineering Through Noncovalent Interactions

Design Principles for Supramolecular Topologies via Directed Intermolecular Forces

The predictability of crystal structures is a central goal of crystal engineering. By strategically using strong and directional intermolecular forces, specific supramolecular topologies (e.g., chains, layers, or three-dimensional networks) can be targeted. For 4-Bromo-2-formylphenyl benzenesulfonate (B1194179), several design principles can be hypothesized:

Synthon Approach: The concept of "supramolecular synthons" can be applied, where robust and predictable interaction patterns between functional groups are identified. For instance, a C-Br···O halogen bond between the bromine atom and a sulfonyl oxygen could form a reliable synthon that propagates into a one-dimensional chain. Similarly, C-H···O hydrogen bonds involving the formyl group could link these chains into layers.

Hierarchical Assembly: It is likely that the stronger and more directional interactions, such as halogen bonds or the strongest potential hydrogen bonds, would dominate the initial self-assembly, forming primary structural motifs. The weaker interactions, such as π-stacking and van der Waals forces, would then govern the packing of these primary motifs.

Polymorphism: It is important to note that a molecule like 4-Bromo-2-formylphenyl benzenesulfonate could exhibit polymorphism, where it can crystallize into different solid-state forms with distinct packing arrangements and, consequently, different physical properties. This arises from the subtle competition and balance between the various possible noncovalent interactions.

The interplay between the different functional groups allows for a complex energy landscape, where multiple stable crystal structures may be possible depending on the crystallization conditions.

Comparison of Hydrogen, Halogen, and π-Stacking Interactions in Crystal Packing

The relative importance of hydrogen bonds, halogen bonds, and π-stacking interactions in the crystal packing of this compound would be a subject of detailed structural analysis. A comparative overview based on general principles is presented below:

| Interaction Type | Strength (kcal/mol) | Directionality | Key Features in the Context of the Target Molecule |

| Hydrogen Bond | 3 - 10 | High | Primarily C-H···O interactions involving the formyl and sulfonate groups. These are crucial for linking molecules into extended networks. |

| Halogen Bond | 1 - 5 | High | C-Br···O interactions are expected to be highly directional and can act as strong structure-directing forces, often competing with or complementing hydrogen bonds. |

| π-Stacking | 1 - 3 | Moderate | Interactions between the phenyl rings. While weaker and less directional than hydrogen or halogen bonds, they play a vital role in optimizing packing density and stabilizing the overall structure, particularly in filling the space between larger assemblies formed by stronger bonds. |

Table 1: Comparison of Key Noncovalent Interactions

Without experimental crystallographic data, this discussion remains a projection based on established principles of supramolecular chemistry. A single-crystal X-ray diffraction study of this compound would be necessary to definitively elucidate its solid-state architecture and provide a quantitative understanding of the interplay of the noncovalent interactions at work.

Future Prospects and Advanced Research Avenues in Synthetic Organic Chemistry

Development of Novel Stereoselective Transformations for the Compound

The aldehyde functional group in 4-bromo-2-formylphenyl benzenesulfonate (B1194179) is a prime target for the development of novel stereoselective transformations. The creation of a new chiral center at the carbonyl carbon can be achieved through various asymmetric addition reactions. Future research could focus on the enantioselective addition of a wide range of nucleophiles, including organometallic reagents (organozincs, Grignards, etc.), enolates, and allylic species, to the formyl group. organic-chemistry.orgscite.aimdpi.comacs.org The development of efficient chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, will be crucial for achieving high levels of stereocontrol in these transformations. beilstein-journals.orgmdpi.comyoutube.com

For instance, the use of bifunctional organocatalysts that can activate both the aldehyde and the nucleophile simultaneously could lead to highly efficient and enantioselective carbon-carbon bond-forming reactions. beilstein-journals.org Furthermore, the steric and electronic effects of the ortho-bromo and para-benzenesulfonate substituents could be exploited to enhance stereoselectivity. The resulting chiral secondary alcohols would be valuable intermediates for the synthesis of more complex molecules.

Table 1: Potential Stereoselective Transformations of 4-Bromo-2-formylphenyl benzenesulfonate

| Transformation | Potential Reagents/Catalysts | Expected Product |

|---|---|---|

| Asymmetric Alkylation | Dialkylzinc reagents, Chiral amino alcohols | Chiral secondary alcohol |

| Enantioselective Aldol (B89426) Reaction | Ketones, Chiral amines/proline derivatives | Chiral β-hydroxy ketone |

| Asymmetric Allylation | Allylboronates, Chiral diols (e.g., BINOL) | Chiral homoallylic alcohol |

Exploration of Organocatalytic and Photoredox Applications

The distinct electronic properties of the functional groups in this compound make it an excellent candidate for exploration in the burgeoning fields of organocatalysis and photoredox catalysis.

In organocatalysis, the aldehyde moiety can be activated through the formation of enamines or iminium ions using chiral secondary amine catalysts. This activation strategy could be employed in a variety of asymmetric transformations, including Michael additions and Friedel-Crafts alkylations. acs.org The development of novel organocatalytic methods for the functionalization of this specific substrate could provide access to a wide range of chiral building blocks.

The bromoarene functionality opens the door to a plethora of photoredox-mediated reactions. acs.org Visible-light photoredox catalysis could be utilized for the C-H functionalization of the aromatic ring or for cross-coupling reactions involving the carbon-bromine bond. For example, photoredox-mediated atom transfer radical addition (ATRA) reactions could be explored. Furthermore, the combination of organocatalysis and photoredox catalysis, a rapidly developing area of research, could lead to novel synergistic transformations that are not achievable by either catalytic system alone. researchgate.netacs.org This dual catalytic approach could enable, for instance, the enantioselective α-alkylation of the aldehyde with radicals generated photochemically. acs.org

Integration into Multicomponent and Flow Chemistry Systems

The reactivity of the aldehyde and the bromoarene functionalities makes this compound a promising substrate for multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, and they are a cornerstone of modern synthetic chemistry. nih.govmdpi.comdoi.orgnih.govresearchgate.net The title compound could serve as a key building block in known MCRs such as the Ugi or Passerini reactions, or in the development of novel multicomponent strategies. For example, the aldehyde could react with an amine and an isocyanide in a Ugi reaction, with the bromo- and benzenesulfonate groups available for subsequent post-MCR modifications.

The integration of reactions involving this compound into continuous flow chemistry systems presents another exciting avenue of research. nih.govacs.orgresearchgate.netrsc.orgworktribe.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. The development of flow protocols for the synthesis and functionalization of this compound could enable the efficient and safe production of its derivatives on a larger scale. For instance, hazardous reactions, such as those involving organolithium reagents for the modification of the bromine atom, could be performed more safely in a flow reactor.

Designing Hybrid Functional Materials Utilizing the Compound's Architecture

The rigid aromatic core and the versatile functional groups of this compound make it an attractive building block for the design of novel hybrid functional materials.

One promising area is the synthesis of metal-organic frameworks (MOFs). researchgate.netnih.govyoutube.comrsc.orgbohrium.com The aldehyde group can be converted to a carboxylic acid or other coordinating functional group, which can then be used to construct porous, crystalline MOFs with potential applications in gas storage, separation, and catalysis. The bromine and benzenesulfonate groups could either be incorporated into the MOF structure or serve as handles for post-synthetic modification of the framework.

Furthermore, this compound could be utilized as a monomer for the synthesis of functional polymers. mdpi.commdpi.comnih.govrsc.org The aldehyde and bromo functionalities provide reactive sites for polymerization or for grafting onto existing polymer backbones. For example, polyesters or polyurethanes could be synthesized after suitable modification of the aldehyde and phenolic precursor. mdpi.comnih.gov The resulting polymers could possess unique properties due to the presence of the halogen and sulfonate groups, such as flame retardancy or enhanced thermal stability.

Table 2: Potential Material Science Applications of this compound Derivatives

| Material Type | Potential Synthetic Strategy | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Oxidation of formyl to carboxylate, followed by solvothermal reaction with metal ions | Gas storage, Catalysis, Sensing |

| Functional Polymers | Polycondensation after conversion of functional groups | Flame retardants, High-performance plastics |

常见问题

What are the primary synthetic routes for preparing 4-Bromo-2-formylphenyl benzenesulfonate, and what reagents/conditions are critical for high regioselectivity?

Answer:

The synthesis typically involves sulfonation and formylation steps. A common approach is the reaction of a brominated phenol derivative with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonate group. Subsequent formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation (with n-BuLi followed by DMF quenching) ensures regioselective formylation at the 2-position . Key factors include:

- Temperature control : Maintain ≤0°C during sulfonation to prevent side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in multi-step syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to polar byproducts.

Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Answer:

A combination of 1H/13C NMR , FTIR , and HRMS is recommended:

- NMR :

- FTIR : Strong S=O stretches at 1170–1370 cm⁻¹ and C=O (formyl) at ~1680 cm⁻¹ .

- HRMS : Exact mass for C₁₃H₁₀BrO₄S [M+H]+: calc. 356.9412; observe ±2 ppm deviation .

How can researchers design experiments to optimize reaction yields in nucleophilic substitutions involving this compound?

Answer:

Use factorial design (e.g., 2³ design) to evaluate variables:

- Factors : Solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst loading (5% vs. 10% Pd) .

- Response : Yield (%) measured via HPLC.

- Analysis : ANOVA to identify significant interactions. For example, higher Pd loading in DMF at 60°C may maximize cross-coupling efficiency .

Note : Include control reactions without catalysts to assess background reactivity.

What strategies resolve contradictions in biological activity data for derivatives of this compound?

Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation steps:

- Structural validation : Confirm derivative purity (>95% by HPLC) and tautomeric forms (e.g., enol vs. keto for formyl groups) .

- Dose-response curves : Use IC₅₀ values across multiple replicates to assess potency trends.

- Comparative QSAR : Compare with analogs (e.g., 2-Bromo-6-ethoxy-4-formylphenyl benzenesulfonate) to isolate substituent effects (Table 1) :

| Compound | Substituents | LogP | IC₅₀ (μM) |

|---|---|---|---|

| 4-Bromo-2-formylphenyl BS | Br, CHO, SO₃C₆H₅ | 2.1 | 12.3 |

| 2-Bromo-6-ethoxy-4-formyl | Br, OCH₂CH₃, CHO, SO₃ | 1.8 | 8.7 |

Ethoxy groups may enhance solubility and target binding, explaining activity differences .

How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

DFT calculations (e.g., Gaussian 16) model transition states and electron density maps:

- Electrophilicity (ω) : High ω values (>3 eV) indicate susceptibility to nucleophilic attack at the bromine site .

- Frontier orbitals : HOMO localization on the sulfonate group suggests potential for SNAr reactions .

Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots). ICReDD’s reaction path search tools can automate this workflow .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonic acid vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- First aid : For skin contact, rinse with water for 15 min; seek medical attention if irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。